3-chloro-2-fluoro-N-propylbenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-fluoro-N-propylbenzenesulfonamide typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the propyl group to the benzene ring using a propyl halide and a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation: The final step involves the reaction of the halogenated benzene derivative with a sulfonamide reagent to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch processing .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-chloro-2-fluoro-N-propylbenzenesulfonamide can undergo nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Scientific Research Applications
3-chloro-2-fluoro-N-propylbenzenesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-2-fluoro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-chloro-2-fluorobenzoyl chloride
- 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- Benzonitrile, 3-chloro-2-fluoro-
Comparison: 3-chloro-2-fluoro-N-propylbenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H11ClFNO2S |
---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
3-chloro-2-fluoro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11ClFNO2S/c1-2-6-12-15(13,14)8-5-3-4-7(10)9(8)11/h3-5,12H,2,6H2,1H3 |
InChI Key |
CFYXUSLEUOMRSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
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